2-(4-Chlorophenoxy)-N'-(4-nitrobenzylidene)propanohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenoxy and nitrobenzylidene groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide typically involves the reaction of 2-(4-chlorophenoxy)propanoic acid hydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazide group can be oxidized to form corresponding acids or other derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chlorophenoxy groups suggests potential interactions with cellular components, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A related compound with similar structural features.
4-Nitrobenzaldehyde: A precursor used in the synthesis of the target compound.
Hydrazides: A class of compounds with similar functional groups.
Uniqueness
2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not found in other similar compounds.
Properties
CAS No. |
302909-39-3 |
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Molecular Formula |
C16H14ClN3O4 |
Molecular Weight |
347.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11(24-15-8-4-13(17)5-9-15)16(21)19-18-10-12-2-6-14(7-3-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10+ |
InChI Key |
KYPPPSGQSSMKQF-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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